N-phenyl-1,2,4-triazol-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
N-phenyl-1,2,4-triazol-1-amine |
InChI |
InChI=1S/C8H8N4/c1-2-4-8(5-3-1)11-12-7-9-6-10-12/h1-7,11H |
InChI Key |
JGNUEHAWRGWWMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN2C=NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of N Phenyl 1,2,4 Triazol 1 Amine
Established Synthetic Routes for N-Phenyl-1,2,4-triazol-1-amine
The synthesis of the this compound scaffold can be achieved through several established chemical reactions. These methods often involve the formation of the triazole ring as a key step, followed by or incorporating the introduction of the phenyl and amino substituents.
Cyclization Reactions in N-Phenyl-1,2,4-triazole Ring Formation
Cyclization reactions are fundamental to forming the 1,2,4-triazole (B32235) ring. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a compound containing a carbon-nitrogen triple bond or a related functional group. For instance, the reaction of hydrazines with formamide (B127407) under microwave irradiation provides a simple and efficient method for synthesizing substituted 1,2,4-triazoles with good functional group tolerance. organic-chemistry.org Another approach involves the oxidative intramolecular cyclization of heterocyclic hydrazones, often facilitated by reagents like copper dichloride. raco.cat
A notable catalyst-free method involves the ring opening and subsequent intramolecular cyclization of arylidene thiazolone with aryl or alkyl hydrazines. rsc.org This process leads to the formation of hydrazone-substituted 1,2,4-triazoles. rsc.org Additionally, a [2 + 1 + 2] cyclization strategy offers an environmentally friendly route under mild conditions. organic-chemistry.org
Condensation Reactions for this compound and its Derivatives
Condensation reactions are widely employed for the synthesis of 1,2,4-triazole derivatives. The Einhorn–Brunner reaction, for example, involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to yield 1,2,4-triazoles. scispace.com Similarly, the Pellizzari reaction utilizes the heating of a mixture of an amide and an acyl hydrazide to produce 3,5-disubstituted-1,2,4-triazoles. scispace.com
Hydrazones are valuable precursors in these reactions; they can react with various amines to form triazoles. frontiersin.org For instance, an iodine-catalyzed oxidative coupling of hydrazones and amines has been developed for this purpose. nih.gov The condensation of carboxylic acids with thiocarbohydrazide (B147625) is another route to aminotriazolethiones. nih.gov Furthermore, Schiff bases, formed from the condensation of primary amines and carbonyl compounds, are key intermediates in the synthesis of various 1,2,4-triazole derivatives. rjptonline.org
A multicomponent electrochemical reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in an alcohol solvent can produce 1-aryl-1,2,4-triazoles. acs.org This method avoids the use of strong oxidants and transition-metal catalysts. acs.org
Transition Metal-Catalyzed Approaches in Arylation and Coupling Reactions
Transition metal catalysts, particularly palladium and copper, play a crucial role in the synthesis of N-aryl-1,2,4-triazoles. asianpubs.org Copper-catalyzed N-arylation of 1H-1,2,4-triazole with aryl halides has been shown to be effective, often in the presence of a suitable N-ligand and a base like cesium carbonate. asianpubs.org Copper(I) oxide nanoparticles have also been used as a catalyst for N-arylation under ligand-free conditions. scispace.com
Palladium-catalyzed C-H arylation is another powerful tool for functionalizing the triazole ring. nih.gov For example, the C-5 arylation of 1-substituted 1,2,3-triazoles can be achieved with high regioselectivity using a palladium catalyst in DMF. rsc.org Copper-catalyzed reactions under an air atmosphere can also lead to 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org
| Catalyst System | Reactants | Product Type | Reference |
| Pd(OAc)2 / (o-tolyl)3P | 1-Substituted 1,2,3-triazoles, Diaryliodonium salt | C-5 arylated 1,2,3-triazoles | rsc.org |
| CuI / DMEDA | 1,2,4-triazoles, Aryl bromides | C-H arylated 1,2,4-triazoles | rsc.org |
| Cu2O / Cs2CO3 | 1H-1,2,4-triazole, 4-Iodotoluene | N-arylated 1,2,4-triazole | asianpubs.org |
| CuO nanoparticles | 1,2,4-triazole, Aryl iodide | N-arylated azoles | scispace.com |
| Copper(I) complex | Nitriles, 2-Aminopyridines/Amidines | 1,2,4-triazole derivatives | organic-chemistry.org |
Cycloaddition Reactions in the Synthesis of Substituted 1,2,4-Triazoles
[3+2] Cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings like 1,2,4-triazoles. The 1,3-dipolar cycloaddition of nitrilimines with various dipolarophiles is a common strategy. For example, the reaction of hydrazonoyl hydrochlorides with oximes in the presence of a base can yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgnih.gov
Another approach involves the reaction of nitrile ylides, formed in situ, with aryldiazonium salts to produce 1-aryl-5-cyano-1,2,4-triazoles. organic-chemistry.org Additionally, the cycloaddition of reactive intermediates with compounds like 1-(cyanomethyl)benzotriazole can furnish 1,2,4-triazole derivatives. nih.gov Electrochemical methods can also facilitate [3+2] annulation for the synthesis of 1,2,4-triazoles from amines and hydrazones without the need for external oxidants or catalysts. sioc-journal.cn
Advanced Synthetic Techniques (e.g., Microwave Irradiation, Electrochemical Synthesis)
Modern synthetic techniques have been applied to the synthesis of 1,2,4-triazoles to improve efficiency and yields. Microwave-assisted synthesis has been shown to significantly reduce reaction times and increase product yields compared to conventional heating methods. rjptonline.orgnih.govrjpbcs.com This technique has been successfully used for the synthesis of various substituted 1,2,4-triazoles from hydrazines and formamide, as well as in multicomponent reactions. organic-chemistry.orgrjptonline.orgbohrium.com
Electrochemical synthesis offers a green and mild alternative for constructing the 1,2,4-triazole scaffold. nih.gov It can be used to generate radicals and induce cyclization reactions, avoiding the need for harsh reagents. nih.gov For instance, an electrochemical multicomponent reaction can produce 1,5-disubstituted and 1-aryl-1,2,4-triazoles. organic-chemistry.orgacs.org This method often proceeds at room temperature in an undivided cell, making it a practical approach. acs.org
| Technique | Starting Materials | Key Advantages | Reference |
| Microwave Irradiation | Hydrazines, Formamide | Rapid, efficient, catalyst-free | organic-chemistry.org |
| Microwave Irradiation | 1,2,4-triazole-3-thiol, Substituted benzaldehydes | Improved yield (64-84%), reduced reaction time | rjptonline.org |
| Electrochemical Synthesis | Hydrazones, Amines | Transition-metal-, acid-, base-, and oxidant-free | sioc-journal.cn |
| Electrochemical Synthesis | Aryl hydrazines, Paraformaldehyde, NH4OAc, Alcohols | Mild conditions, avoids strong oxidants and metal catalysts | acs.org |
Functional Group Transformations and Derivatization Strategies on the N-Phenyl-1,2,4-triazole Core
Once the N-phenyl-1,2,4-triazole core is synthesized, various functional group transformations and derivatization strategies can be employed to create a diverse range of derivatives. These modifications are crucial for tuning the compound's properties for specific applications.
Derivatization often involves reactions at the amino group or the phenyl ring. The amino group can be acylated, sulfonylated, or converted into a Schiff base through condensation with aldehydes. nih.govchemmethod.comtubitak.gov.tr For example, reacting an aminotriazole with an aryl sulfonyl chloride yields a mixture of sulfonamides. nih.gov
The triazole ring itself can also be a site for further functionalization. For instance, the carboxylic acid function can be derivatized through cyclization to the triazole ring. researchgate.net Additionally, N-alkylation of the triazole ring can be performed to introduce various substituents. nih.gov The synthesis of hydrazides and hydroxamic acids from triazole-derived esters is another common derivatization strategy. nih.gov
Furthermore, the phenyl ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the triazole ring. These transformations allow for the introduction of a wide array of functional groups, expanding the chemical space of N-phenyl-1,2,4-triazole derivatives. mdpi.combohrium.com
Chemical Reactivity of the 1,2,4-Triazole Ring System
The 1,2,4-triazole ring is an aromatic, five-membered heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.com Its aromaticity is due to the delocalization of 6π electrons over the ring system. chemicalbook.com The 1,2,4-triazole system exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which are in rapid equilibrium. nih.gov The 1H tautomer is generally more stable. nih.gov
The carbon atoms in the 1H-1,2,4-triazole ring are electron-deficient due to their proximity to the electronegative nitrogen atoms. chemicalbook.com This makes them susceptible to nucleophilic substitution, which can occur under mild reaction conditions. chemicalbook.comnih.gov Conversely, electrophilic substitution reactions occur exclusively at the nitrogen atoms due to their higher electron density. chemicalbook.comnih.gov
The NH protons in N-unsubstituted 1,2,4-triazoles exhibit acidic properties, with a pKa of 10.26. chemicalbook.com This acidity allows for easy metalation with bases like sodium hydroxide, or salts such as silver nitrate (B79036) and copper nitrate, to form the corresponding organometallic compounds. chemicalbook.com The triazole ring can accommodate a wide range of substituents, both electrophilic and nucleophilic, which allows for the creation of a diverse array of molecules. nih.gov
Amine Group Modifications and Substitutions in this compound Derivatives
The amine group in this compound and its derivatives is a key site for chemical modification, allowing for the synthesis of a wide range of compounds with diverse properties.
One common modification is the formation of Schiff bases. For instance, N-amino-1,2,4-triazole compounds can be reacted with various aldehydes to form new Schiff bases. nih.gov This transformation is a versatile method for introducing a variety of substituents onto the triazole scaffold.
Another significant modification involves the reaction of the amino group with sulfonyl chlorides. The synthesis of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives is achieved by reacting the corresponding aminotriazole with an aryl sulfonyl chloride. nih.gov This reaction can lead to a mixture of sulfonamides, with the major product resulting from the reaction at the exocyclic amino group and a minor product from sulfonylation of an adjacent ring nitrogen. nih.gov The regioselectivity of this reaction is influenced by the acidity of the N-H groups. nih.gov
Furthermore, the amino group can be involved in the formation of fused heterocyclic systems. For example, 4-amino-1,2,4-triazole (B31798) can be used as a starting material to synthesize various fused heterocycles, which often exhibit significant biological activities. innovareacademics.in
The reactivity of the amine group allows for the introduction of various functional groups, which can significantly impact the chemical and biological properties of the resulting derivatives. For example, the introduction of different substituents on the phenyl ring of this compound derivatives has been explored to establish structure-activity relationships. nih.gov
Regioselectivity and Stereoselectivity in this compound Synthetic Reactions
Regioselectivity is a critical aspect in the synthesis of substituted 1,2,4-triazoles, as the positions of the substituents on the triazole ring can significantly influence the properties of the final molecule. Several synthetic methods have been developed to control the regiochemical outcome of these reactions.
One notable example is the catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts. isres.org By choosing the appropriate catalyst, it is possible to selectively synthesize either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles. isres.orgorganic-chemistry.org Specifically, silver(I) catalysis leads to the formation of 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis yields the 1,5-disubstituted isomers. frontiersin.orgisres.orgorganic-chemistry.org This methodology provides a powerful tool for accessing structurally diverse 1,2,4-triazoles with high efficiency and a broad substrate scope. isres.orgorganic-chemistry.org
Another approach to achieve regioselectivity is through a one-pot, two-step process for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.org This method, which involves the reaction of a carboxylic acid, an amidine, and a monosubstituted hydrazine, demonstrates high regioselectivity. frontiersin.org
In addition to regioselectivity, stereoselectivity can also be a key consideration, particularly when chiral centers are present in the substituents. For instance, the galactosylation of 4-aryl-5-indolyl-1,2,4-triazole-3-thiones has been shown to proceed with β-stereoselectivity. mdpi.com This was confirmed by the coupling constant values in the NMR spectra of the resulting S- and N-galactosides. mdpi.com
The synthesis of certain vinyl-1,2,4-triazole derivatives can also exhibit high stereoselectivity. bohrium.com The ability to control both the regiochemistry and stereochemistry of these reactions is crucial for the targeted synthesis of specific isomers with desired biological activities.
Mechanistic Investigations of N-Phenyl-1,2,4-triazole-1-amine Synthesis
Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and improving yields.
Proposed Reaction Mechanisms for Triazole Formation Pathways
Several mechanistic pathways have been proposed for the formation of the 1,2,4-triazole ring.
One proposed mechanism for the formation of 1,2,4-triazoles from hydrazones and amines involves a cascade process. isres.org This metal-free reaction, under aerobic oxidative conditions, is thought to proceed through C-H functionalization, the formation of a double C-N bond, and subsequent oxidative aromatization. isres.org
In a different approach, the formation of 3-phenylazo-1,2,4-triazoles from the reaction of a 5-chloro-2,3-diphenyltetrazolium salt with primary amines in the presence of triethylamine (B128534) is proposed to occur via a dual-path mechanism involving a mesoionic tetrazolium-5-aminide intermediate. beilstein-journals.org
A photochemical synthesis of 1,2,4-triazoles has been reported to proceed through the formation of a triplet species from the photoexcitation of an azodicarboxylate. rsc.org This triplet intermediate then reacts with a diazoalkane to form an azomethine ylide, which subsequently undergoes a dipolar cycloaddition with a nitrile to yield the 1,2,4-triazole. rsc.org
Another proposed mechanism involves a [2+1+2] cyclization process. The reaction of isothiocyanates, amidines, and hydrazines is suggested to proceed through C-S and C-N bond cleavage, followed by the formation of new C-N bonds in a one-pot reaction to form fully substituted 1H-1,2,4-triazol-3-amines. isres.org
The table below summarizes various proposed mechanisms for 1,2,4-triazole formation.
| Starting Materials | Key Intermediates/Steps | Product Type | Reference |
| Hydrazones and amines | C-H functionalization, C=N bond formation, oxidative aromatization | 1,2,4-triazole scaffolds | isres.org |
| 5-chloro-2,3-diphenyltetrazolium salt and primary amines | Mesoionic tetrazolium-5-aminides | 3-phenylazo-1,2,4-triazoles | beilstein-journals.org |
| Azodicarboxylates, diazoalkanes, and nitriles | Triplet species, azomethine ylide, dipolar cycloaddition | 1,2,4-triazoles | rsc.org |
| Isothiocyanates, amidines, and hydrazines | [2+1+2] cyclization, C-S and C-N bond cleavage | 1H-1,2,4-triazol-3-amines | isres.org |
Role of Catalysts and Reagents in Optimizing Reaction Efficiency and Yield
Catalysts and reagents play a pivotal role in the synthesis of this compound and its derivatives, often influencing reaction rates, yields, and regioselectivity.
Catalysts:
Copper Catalysts: Copper catalysts are widely used in 1,2,4-triazole synthesis. For example, a copper-catalyzed intermolecular [3+2] cycloaddition of an intermediate nitrile ylide species with a diazonium salt provides 1,2,4-triazoles in moderate to high yields. isres.org A simple and adaptable catalytic system involving a copper catalyst, O2 as the oxidant, and K3PO4 as the base has been developed for the efficient synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org Copper(II) acetate has also been used to catalyze the one-pot synthesis of 1,2,4-triazole derivatives from nitriles and hydroxylamine (B1172632) hydrochloride. isres.org In catalyst-controlled regioselective syntheses, copper(II) catalysis directs the formation of 1,5-disubstituted 1,2,4-triazoles. frontiersin.orgisres.org
Silver Catalysts: In contrast to copper(II), silver(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles in the [3+2] cycloaddition of isocyanides with diazonium salts. frontiersin.orgisres.org
Ionic Liquids: Ionic liquids, such as choline (B1196258) chloride-CuCl, can act as both a solvent and a catalyst, improving reaction rates and regioselectivity in reactions like the Huisgen [3+2] cycloaddition. nih.gov
Organocatalysts: Tertiary amines, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been established as effective organocatalysts for azide-carbonyl [3+2]-cycloaddition reactions to form 1,2,3-triazoles. nih.gov
p-Toluenesulfonic acid (p-TSA): This acid catalyst has been successfully used in the synthesis of spiro-type 1,2,4-triazoles from amidrazones and cyclic ketones. nih.gov
Reagents:
Bases: Bases like diisopropylethylamine (DIPEA) and K3PO4 are often essential components in triazole synthesis. isres.org The choice of base can also influence the reaction outcome. For example, using triethylamine in the reaction of a chlorotetrazolium salt with primary amines leads to triazole formation, whereas using sodium carbonate or bicarbonate yields the aminotetrazolium salt. beilstein-journals.org
Oxidants: Oxygen (O2) is frequently used as a green and readily available oxidant in copper-catalyzed reactions. isres.org
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are crucial for coupling reactions, such as the formation of acylamide intermediates in the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. isres.org
The following table provides examples of catalysts and reagents and their roles in 1,2,4-triazole synthesis.
| Catalyst/Reagent | Role | Example Reaction | Reference |
| Copper(II) acetate | Catalyst | Synthesis of 1,2,4-triazole derivatives from nitriles and hydroxylamine hydrochloride. | isres.org |
| Copper(II) | Catalyst | Regioselective synthesis of 1,5-disubstituted 1,2,4-triazoles. | frontiersin.orgisres.org |
| Silver(I) | Catalyst | Regioselective synthesis of 1,3-disubstituted 1,2,4-triazoles. | frontiersin.orgisres.org |
| Choline chloride-CuCl | Ionic liquid catalyst | Huisgen [3+2] cycloaddition. | nih.gov |
| DBU | Organocatalyst | Azide-carbonyl [3+2]-cycloaddition. | nih.gov |
| p-TSA | Acid catalyst | Synthesis of spiro-type 1,2,4-triazoles. | nih.gov |
| DIPEA | Base | Formation of acylamide intermediates. | isres.org |
| O2 | Oxidant | Copper-catalyzed synthesis of 1,3-disubstituted 1,2,4-triazoles. | isres.org |
| HATU | Coupling reagent | Synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. | isres.org |
Lack of Specific Data for this compound
The performed searches yielded results for numerous related but structurally distinct 1,2,4-triazole derivatives. These include compounds such as 1-phenyl-1H-1,2,4-triazole-3,5-diamine nih.govnih.gov, 1-phenyl-3-(p-tolyl)-1H-1,2,4-triazol-5-amine rsc.org, 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione mdpi.comresearchgate.net, and various other substituted analogs. mdpi.comderpharmachemica.comnih.gov However, none of the retrieved sources provide the specific spectroscopic or crystallographic data required to fulfill the detailed outline for the target compound, "this compound," where a phenyl group is attached to the exocyclic amine at the N1 position of the 1,2,4-triazole ring.
Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this molecule, it is not possible to generate the requested article with scientifically accurate and validated information for each specified subsection. The available data for related isomers and derivatives cannot be used as a substitute, as this would not adhere to the instructions of focusing exclusively on the named compound.
Therefore, the article as outlined cannot be constructed at this time. Further research or de novo synthesis and characterization of this compound would be required to generate the specified data.
Advanced Spectroscopic and Structural Elucidation of N Phenyl 1,2,4 Triazol 1 Amine
Chiroptical Spectroscopy for Elucidation of Chiral N-Phenyl-1,2,4-triazol-1-amine Derivatives
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally powerful for determining the absolute configuration and conformational preferences of chiral compounds in solution, which can be challenging to establish through other analytical techniques like NMR or X-ray crystallography, especially for non-crystalline materials or conformationally flexible molecules. mdpi.com For chiral derivatives of this compound, which may exhibit chirality due to a stereogenic center or axial chirality (atropisomerism), Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are the most pertinent and widely applied chiroptical methods. researchgate.netrsc.org
The core principle of these techniques lies in measuring the difference in absorption between left and right circularly polarized light (ΔA for ECD, ΔA for VCD) as a function of wavelength or frequency. This differential absorption, known as the Cotton effect, is non-zero only for chiral molecules and provides a unique spectral fingerprint of the molecule's three-dimensional structure. researchgate.net The combination of experimental chiroptical spectra with quantum-chemical calculations has become the state-of-the-art approach for the unambiguous assignment of absolute configuration. mdpi.comacs.org
The typical workflow for stereochemical elucidation using chiroptical spectroscopy involves several key steps: mdpi.com
Conformational Search: A thorough conformational analysis is performed using computational methods (e.g., molecular mechanics or DFT) to identify all low-energy conformers of the chiral molecule. mdpi.com
Quantum-Chemical Calculations: For each stable conformer, theoretical ECD and VCD spectra are calculated using time-dependent density functional theory (TD-DFT) for ECD and standard DFT for VCD. acs.orgrsc.org
Spectral Averaging: The calculated spectra of the individual conformers are averaged according to their Boltzmann population at a given temperature to generate the final theoretical spectrum for a specific enantiomer. mdpi.com
Comparison and Assignment: The theoretical spectrum is then compared with the experimentally measured spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the analyzed compound. acs.org
While specific research focusing exclusively on this compound derivatives is limited, extensive studies on structurally related chiral 1,2,4-triazole (B32235) systems provide a clear blueprint for how chiroptical spectroscopy can be applied. For instance, research on atropisomeric N-aryl-1,2,4-triazoles has demonstrated the utility of ECD for determining enantiomeric excess and absolute configuration. researchgate.netrsc.org In these systems, the restricted rotation around the N-C aryl bond creates stable, separable enantiomers. The ECD spectra of these atropisomers typically show mirror-image Cotton effects, which can be correlated with a specific helical twist (P or M) of the molecule, as determined by TD-DFT calculations.
Similarly, VCD spectroscopy has been successfully employed to elucidate the structure of chiral intermediates in reactions involving triazole-containing catalysts. nih.gov VCD is particularly advantageous as it does not require a chromophore for analysis, making it broadly applicable to chiral molecules. nih.gov For a hypothetical chiral derivative of this compound, VCD could probe the stereochemistry around a chiral center introduced, for example, in an alkyl substituent. The comparison between the experimental VCD spectrum in the fingerprint region (ca. 900-1500 cm⁻¹) and the DFT-calculated spectra for the R and S enantiomers would enable a definitive stereochemical assignment. mdpi.com
To illustrate the power of this approach, consider the findings from studies on related chiral triazole compounds. In a study on chiral 4-substituted 1,2,4-triazoles, circular dichroism spectroscopy was used to characterize the novel asymmetric molecules. researchgate.net Another study on atropisomeric N-aryl-1,2,4-triazoles utilized a CD-based assay for the high-throughput determination of enantiomeric excess. rsc.org The assay relied on the complexation of the triazole with a metal ion, which enhanced the chiroptical response, allowing for rapid and accurate measurements. rsc.org
The table below presents hypothetical data for a chiral derivative of this compound, illustrating how experimental and computational data are compared for absolute configuration assignment.
Table 1: Chiroptical Data for a Hypothetical Chiral this compound Derivative
| Technique | Experimental Result (for one enantiomer) | Calculated Result (for S-enantiomer) | Calculated Result (for R-enantiomer) | Conclusion |
|---|---|---|---|---|
| ECD | Positive Cotton Effect at 235 nm, Negative Cotton Effect at 260 nm | Positive Cotton Effect at 238 nm, Negative Cotton Effect at 262 nm | Negative Cotton Effect at 238 nm, Positive Cotton Effect at 262 nm | Absolute configuration is S |
| VCD (Fingerprint Region) | Band pattern: (+, -, +) at 1410, 1350, 1280 cm⁻¹ | Band pattern: (+, -, +) at 1415, 1348, 1282 cm⁻¹ | Band pattern: (-, +, -) at 1415, 1348, 1282 cm⁻¹ | Absolute configuration is S |
| Optical Rotation | [α]D = +15.3 (c 0.1, MeOH) | Calculated [α]D = +18.5 | Calculated [α]D = -18.5 | Consistent with S configuration |
This table is illustrative and based on typical results from chiroptical studies of related chiral heterocyclic compounds. acs.orgscispace.com
The synergy between experimental measurements and theoretical calculations provides a robust and reliable platform for the complete stereochemical elucidation of chiral this compound derivatives. mdpi.com This combined approach is crucial for understanding structure-activity relationships and for the development of enantiomerically pure compounds in various fields of chemistry.
Theoretical and Computational Chemistry Studies of N Phenyl 1,2,4 Triazol 1 Amine
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular geometries, electronic structures, and the relative energies of different molecular states.
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)
The electronic properties of 1,2,4-triazole (B32235) derivatives are extensively studied using quantum chemical methods. isres.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information on the molecule's stability and electronic properties. mdpi.com A smaller gap often suggests higher reactivity. mdpi.com
For many 1,2,4-triazole derivatives, the HOMO is often localized on the exocyclic N-amine group and the triazole ring, while the LUMO is primarily located on the triazole backbone. rsc.org In studies of related compounds, such as certain N-phenyl-1,2,4-triazole derivatives, the HOMO is predominantly associated with the phenyl and 4H-1,2,4-triazol-4-amine fragments. mdpi.com For instance, in one study, the HOMO and LUMO energies were calculated to be -8.43 eV and -0.4 eV, respectively. mdpi.com
Calculations on various 1,2,4-triazole derivatives have shown that substitutions on the phenyl ring can influence the HOMO-LUMO gap, thereby affecting the molecule's electronic characteristics. dergipark.org.tr For example, theoretical studies on some 3-arylamino-1,2,4-triazole derivatives show a clear dispersion of HOMO and LUMO across different parts of the molecule, including the Phenyl-(1H- mdpi.comrsc.orgscielo.brtriazol-3-yl)-amine moiety. dergipark.org.tr The introduction of substituents can further localize these orbitals. dergipark.org.tr
Interactive Table: Calculated Electronic Properties of a Representative 1,2,4-Triazole Derivative mdpi.com
| Property | Value |
| HOMO Energy | -8.43 eV |
| LUMO Energy | -0.4 eV |
| HOMO-LUMO Gap | 8.03 eV |
Tautomeric Equilibrium and Stability Studies of N-Phenyl-1,2,4-triazole-amines
Tautomerism is a significant phenomenon in 1,2,4-triazoles, where protons can migrate between different nitrogen atoms of the heterocyclic ring, leading to different tautomeric forms. rsc.orgnih.gov The 1,2,4-triazole ring can exist in equilibrium between 1H and 4H forms, with the 1H tautomer generally being more stable. nih.govencyclopedia.pub
Theoretical studies, often combining DFT with solvent models, are employed to investigate the tautomeric equilibria of amino-1,2,4-triazoles. isres.org For 3-amino-1,2,4-triazole, different tautomers have been studied, and it has been found that intermolecular hydrogen bonding with solvent molecules can influence the equilibrium. isres.org In the case of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, NMR spectroscopy and X-ray crystallography revealed that the 5-amino-1H-1,2,4-triazoles are the predominant tautomers in both solution and the solid state. rsc.org The stability of these tautomers can be affected by the electronic properties of substituents on the triazole ring. rsc.org
For 3-amino-5-nitro-1,2,4-triazole, computational studies have shown that the relative stability of the tautomers can depend on the calculation method and the phase (gas or solution). acs.org While one tautomer might be more stable in the gas phase, a different one may be favored in a polar solvent. acs.org
Energetic and Geometric Characterization of the N-Phenyl-1,2,4-triazol-1-amine Scaffold
The geometric and energetic properties of the 1,2,4-triazole scaffold have been characterized through both experimental techniques like X-ray diffraction and theoretical calculations. nih.govmdpi.com DFT calculations are frequently used to optimize the molecular geometry and determine bond lengths and angles. researchgate.netrad-proceedings.org
In a study of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, the triazole ring was found to be planar, with a dihedral angle of 13.7(2)° relative to the phenyl ring. nih.gov For 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, the dihedral angle between the phenyl ring and the phenylamino (B1219803) plane was 80.56(3)°. mdpi.com Theoretical calculations of bond lengths and angles for N1-substituted 1,2,4-triazole derivatives generally show good agreement with experimental data. rad-proceedings.org
Computational studies also provide thermodynamic data, such as heats of formation and total energies, which are important for understanding the stability of the molecule. rad-proceedings.org For instance, semi-empirical methods like AM1 and PM3 have been used to calculate these properties for N1-(p-substituted phenyl)aminomethyl-1,2,4-triazole derivatives. researchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are powerful tools for investigating the dynamic behavior of molecules and their interactions with biological targets.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of this compound
Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into the dynamic behavior and stability of compounds. nih.gov In studies of 1,2,4-triazole derivatives, MD simulations have been performed to assess the stability of ligand-protein complexes. pensoft.net These simulations can reveal how a molecule like this compound might behave in a biological environment.
For example, MD simulations of indole–1,2,4-triazole hybrids complexed with the AKT1 protein were conducted for 100 ns to analyze their structural stability. nih.gov The root-mean-square deviation (RMSD) of the protein-ligand complex is often monitored to assess its stability over the simulation period. nih.gov A stable RMSD suggests that the ligand remains bound in a consistent manner. nih.gov
Molecular Docking for Ligand-Target Interactions (e.g., Enzyme Active Sites)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This method is widely used to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as an enzyme's active site. pensoft.netbohrium.com
Derivatives of 1,2,4-triazole have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. mdpi.compreprints.org For instance, novel 1,2,4-triazole derivatives containing amino acid fragments were docked into the active site of 14α-demethylase (CYP51), a key enzyme in fungi. mdpi.com The results indicated a strong binding affinity, suggesting their potential as antifungal agents. mdpi.com
Similarly, docking studies of 1,2,4-triazole-based compounds have been performed against enzymes involved in oxidative stress and bacterial DNA gyrase. pensoft.netpreprints.org These studies help in understanding the mechanism of interaction at a molecular level, identifying key amino acid residues involved in binding, and guiding the design of more potent inhibitors. bohrium.com
Free Energy Calculations (e.g., MM-PBSA/GBSA) for Binding Affinity Prediction
The prediction of binding affinity between a ligand, such as a derivative of this compound, and a biological target is a cornerstone of computational drug design. Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods used to estimate the free energy of binding from molecular dynamics (MD) simulations. nih.gov These methods are considered more accurate than standard docking scores but less computationally intensive than alchemical free energy calculations. birzeit.edu
The binding free energy is calculated by considering the molecular mechanics energies (van der Waals and electrostatic interactions), the polar solvation energy (calculated via the PB or GB model), and the nonpolar solvation energy, which is often estimated from the solvent-accessible surface area (SASA). pkusz.edu.cn
In a computational study of benzofuran-1,2,4-triazole derivatives as potential inhibitors for the Hepatitis C Virus (HCV) NS5B enzyme, MM-PBSA and MM-GBSA methods were employed to calculate the binding free energies. nih.gov The results indicated that specific triazole derivatives formed stable complexes with the enzyme, driven primarily by van der Waals and electrostatic energies. nih.gov For instance, the BF-12+NS5B complex was identified as the most stable system, with a calculated MM-GBSA binding free energy of -78.16 kcal/mol. nih.gov
Similarly, a study on 1,2,4-triazole derivatives as potential antioxidant agents used MM/PBSA to determine favorable binding energies with enzymes that regulate oxidative stress, confirming the stability of the ligand-enzyme complexes. pensoft.net These studies exemplify how free energy calculations can be applied to screen and rank triazole-based compounds, providing a theoretical basis for predicting the binding affinity of this compound with various protein targets.
Table 1: Binding Free Energy Components (kcal/mol) for Benzofuran-1,2,4-triazole Derivatives with NS5B Enzyme using MM-GBSA Data sourced from a computational study on HCV NS5B inhibitors. nih.gov
| Complex | Van der Waals Energy | Electrostatic Energy | GBSA Solvation Energy | Total Binding Free Energy (ΔG_bind) |
|---|---|---|---|---|
| BF-9 + NS5B | -68.54 | -21.61 | 14.82 | -77.33 |
| BF-12 + NS5B | -69.25 | -28.09 | 19.18 | -78.16 |
| BF-13 + NS5B | -65.11 | -23.47 | 17.27 | -71.31 |
Structure-Activity Relationship (SAR) Prediction through Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for predicting the activity of novel compounds and guiding the design of more potent analogues. orientjchem.orgijpsonline.com These models establish a mathematical correlation between the chemical properties (descriptors) of a series of compounds and their experimentally determined activities. ijpsonline.com
For the 1,2,4-triazole class of compounds, computational SAR studies have been instrumental in identifying key structural features required for various biological activities. ekb.egnih.gov For example, in the design of 1,2,4-triazole derivatives as anticancer agents, molecular docking and SAR analysis revealed that the nitrogen atoms of the triazole ring often play a crucial role by binding to the heme iron of cytochrome P450 enzymes, while phenyl moieties engage in important interactions within the enzyme's active site. nih.gov
A computational design strategy for triazole-based inhibitors of cruzipain confirmed that the 1,2,3-triazole ring can effectively mimic a peptide bond, forming stable hydrogen bond interactions with key residues in the enzyme's binding site. mdpi.com SAR analysis of various 1,2,4-triazole derivatives has shown that the nature and position of substituents on the phenyl ring significantly impact antibacterial activity. mdpi.com The presence of electron-withdrawing groups or specific substitutions can enhance the inhibitory potential against various bacterial strains. mdpi.com These findings provide a framework for computationally predicting how modifications to the phenyl group or other parts of the this compound structure would likely affect its biological activity.
Table 2: Influence of Substituents on the Activity of 1,2,4-Triazole Derivatives This table summarizes general SAR findings from various studies on 1,2,4-triazole derivatives. nih.govmdpi.com
| Structural Moiety | Modification/Substituent | Observed Effect on Activity | Relevant Activity |
|---|---|---|---|
| 1,2,4-Triazole Ring | N4 atom | Essential for binding to heme iron in aromatase inhibitors. nih.gov | Anticancer (Aromatase Inhibition) |
| Phenyl Ring (at C5) | Hydroxyl group | Improved antibacterial activity against Gram-positive and Gram-negative strains. mdpi.com | Antibacterial |
| N4 Position of Triazole | Benzyl group | Stronger inhibition of Gram-positive bacteria compared to phenyl derivatives. mdpi.com | Antibacterial |
| Phenyl Ring | Electron-withdrawing groups (e.g., 3-bromo) | Strong activity against E. coli, S. aureus, and P. aeruginosa. mdpi.com | Antibacterial |
Solvent Effects on Molecular Properties and Reactivity of this compound
The surrounding solvent can significantly influence the molecular properties, stability, and reactivity of a compound. Computational chemistry provides methods to study these solvent effects, often using implicit solvation models like the Polarizable Continuum Model (PCM). kau.edu.sa These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.
Studies on triazole derivatives have demonstrated the importance of considering solvent effects. For instance, computational analysis of 1,2,3-triazole derivatives showed that the stability of different tautomers can change significantly between the gas phase and a solution phase. kau.edu.saresearchgate.net This is critical as the dominant tautomer can possess different chemical and biological properties.
A Density Functional Theory (DFT) study on 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione and its substituted analogues investigated their stability and properties in the gas phase and in various solvents (acetone, ethanol, methanol). dergipark.org.tr The study analyzed properties such as dipole moments, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO). The results showed that the HOMO-LUMO energy gap, an indicator of chemical reactivity, changes with the solvent medium, suggesting that the kinetic stability of the compounds is solvent-dependent. dergipark.org.tr Similar investigations would be crucial for understanding the behavior of this compound in a biological environment, where it interacts with water and various biomolecules. Theoretical calculations on related solvatochromic dyes have also shown that a non-conjugated triazole moiety can influence the photophysical properties of a molecule, with the effect being modulated by solvent polarity. rsc.org
Table 3: Calculated HOMO-LUMO Energy Gap (eV) for a Substituted 1,2,4-Triazole Derivative in Different Media Data adapted from a DFT study on 1-(5-(p-nitrophenyl)-4H-1,2,4-triazol-3-yl)indoline-2,3-dione. dergipark.org.tr
| Phase/Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Gas | -7.147 | -3.831 | 3.316 |
| Acetone | -7.164 | -3.923 | 3.241 |
| Ethanol | -7.166 | -3.927 | 3.239 |
| Methanol | -7.167 | -3.928 | 3.239 |
Coordination Chemistry and Metal Complexes of N Phenyl 1,2,4 Triazol 1 Amine
N-Phenyl-1,2,4-triazol-1-amine as a Ligand in Metal Complexation
1,2,4-triazoles are known to be effective coordinating ligands, primarily due to the presence of three nitrogen atoms in the heterocyclic ring, which can act as donor atoms to metal centers. wikipedia.org The specific coordination behavior of this compound would be influenced by the electronic and steric effects of the phenyl and amino substituents.
The 1,2,4-triazole (B32235) ring can coordinate to metal ions in several ways, including as a monodentate ligand, or more commonly as a bridging ligand connecting two or more metal centers through its N1 and N2 or N1 and N4 positions. This bridging capability is a key feature in the formation of polynuclear complexes and coordination polymers. wikipedia.org
In the case of this compound, the N1-amino group and the nitrogen atoms of the triazole ring (N2 and N4) are potential coordination sites. The phenyl group, being electron-withdrawing, could influence the electron density on the triazole ring and affect its donor properties.
A study on a related compound, 1-(4-(N-tert-Butyl-N-aminoxyl)phenyl)-1H-1,2,4-triazole, demonstrated the formation of isostructural cyclic 2:2 dimeric complexes with several transition metals. sci-hub.ru In these complexes, the triazole ligand coordinates to the metal centers, forming a bridge. This suggests that this compound could also act as a bridging ligand, leading to the formation of polynuclear or polymeric structures.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description |
|---|---|
| Monodentate | Coordination through one of the nitrogen atoms of the triazole ring or the amino group. |
| Bidentate | Chelation involving the N1-amino group and the N2 atom of the triazole ring. |
The synthesis of metal complexes with 1,2,4-triazole derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often under reflux. For instance, the synthesis of complexes with 1-(4-(N-tert-Butyl-N-aminoxyl)phenyl)-1H-1,2,4-triazole was carried out with metal hexafluoroacetylacetonates. sci-hub.ru
The characterization of these complexes involves a range of spectroscopic and analytical techniques to determine their structure and properties.
Infrared (IR) Spectroscopy: This technique is crucial for identifying the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N and N-N bonds of the triazole ring upon complexation indicates the involvement of the ring nitrogen atoms in bonding to the metal ion. ijsr.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide valuable information about the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to elucidate the binding mode. ijsr.net
Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions, magnetic susceptibility measurements can provide insights into the electronic structure and magnetic properties of the complex. sci-hub.ru
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of 1,2,4-triazoles to act as bridging ligands makes them excellent building blocks for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of great interest due to their porous structures and potential applications in gas storage, separation, and catalysis.
While there is no specific information on the use of this compound in MOFs, related 4-substituted 1,2,4-triazoles and bis(carboxyphenyl)-1,2,4-triazole have been successfully employed as ligands in the synthesis of MOFs. researchgate.net For example, a series of paddlewheel-based MOFs with the general formula ∞³[M₂L₂] (M = Cu, Co, Zn; L = bis(carboxyphenyl)-1,2,4-triazole) have been synthesized. researchgate.net These materials exhibit a rutile (rtl) topology and are microporous. researchgate.net
Furthermore, 1,2,4-triazolyl-carboxylate-based MOFs have been constructed, demonstrating the versatility of functionalized triazoles in creating diverse framework structures. acs.org The introduction of functional groups, such as the phenyl and amino groups in this compound, could be used to tune the properties of the resulting MOFs, such as their porosity and surface chemistry.
Catalytic Applications of this compound Containing Metal Complexes
Metal complexes containing 1,2,4-triazole ligands have been explored for their catalytic activities in various organic transformations. The electronic properties of the ligand and the nature of the metal center play a crucial role in the catalytic performance of the complex.
Copper-catalyzed N-arylation of nitrogen-containing heterocycles is an important reaction for the synthesis of pharmaceuticals and other fine chemicals. asianpubs.orgacs.orgorganic-chemistry.org While there is no direct evidence of this compound metal complexes being used as catalysts for N-arylation, the N-arylation of 1,2,4-triazole itself has been achieved using copper catalysts with various ligands. asianpubs.orgacs.org This reaction leads to the formation of N-aryl-1,2,4-triazoles. It is plausible that a metal complex of this compound could be investigated as a catalyst for such transformations, where the ligand could influence the efficiency and selectivity of the reaction.
The photocatalytic properties of metal complexes are of significant interest for applications in solar energy conversion and organic synthesis. The photophysical properties of metal complexes bearing 1,2,3-triazole-based ligands have been reviewed, highlighting their potential in this area. researchgate.net Although this concerns a different isomer of triazole, it points to the potential of triazole-based ligands in the design of photoactive materials.
More relevantly, the photophysical properties of Cu(I) complexes with a bridging 1,2,4-triazole have been investigated. researchgate.netrsc.org These complexes exhibit blue to yellow emissions upon excitation with UV light, with some showing thermally activated delayed fluorescence (TADF). researchgate.netrsc.org While these studies focus on photoluminescence, they provide a basis for exploring the potential photocatalytic activity of this compound containing metal complexes. The phenyl and amino substituents could be used to tune the photophysical and photochemical properties of the resulting complexes.
Table 2: Summary of Research on Related Phenyl-1,2,4-Triazole Compounds
| Compound/Ligand Class | Application/Study Area | Key Findings |
|---|---|---|
| 1-(4-(N-tert-Butyl-N-aminoxyl)phenyl)-1H-1,2,4-triazole | Coordination Chemistry | Forms dimeric complexes with transition metals. sci-hub.ru |
| bis(carboxyphenyl)-1,2,4-triazole | Metal-Organic Frameworks | Forms microporous MOFs with a rutile topology. researchgate.net |
| 1,2,4-Triazole | N-Arylation Reactions | Substrate in copper-catalyzed cross-coupling reactions. asianpubs.orgacs.org |
Electrochemical Behavior and Redox Properties of this compound Metal Complexes
No data is available for this section.
Materials Science Applications of N Phenyl 1,2,4 Triazol 1 Amine and Its Derivatives
Incorporation into Polymers and Macromolecular Architectures
The integration of N-phenyl-1,2,4-triazol-1-amine and its derivatives into polymeric structures is a key strategy for developing advanced functional materials. nih.gov The triazole moiety can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting macromolecule. derpharmachemica.com This approach allows for the creation of materials with enhanced thermal stability, specific electronic characteristics, and tailored physical properties. nih.gov
Polymeric materials containing the 1,2,4-triazole (B32235) unit are noted for their potential in various high-performance applications. nih.gov For instance, poly-1-vinyl-1,2,4-triazole (PVT) and its copolymers have been investigated for their ability to stabilize nanoparticles and for their thermal stability, which can exceed 200°C. The incorporation of phenyl groups, as in this compound, can further enhance aromatic interactions within the polymer matrix, influencing properties like solubility and processability.
The synthesis of such polymers can be achieved through various methods, including the polymerization of vinyl-substituted triazole monomers. nih.gov For example, 1-vinyl-1,2,4-triazole (B1205247) can be copolymerized with other monomers to create materials with specific functionalities. nih.gov Another approach involves the "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form poly(amide-triazole)s, which can yield polymers with a high degree of regioselectivity and stereoregularity. raco.cat
These polymeric materials find applications in diverse areas, including the development of polymer electrolytes for fuel cells and as analytical reagents. derpharmachemica.comresearchgate.net The versatility of the triazole ring allows for the design of polymers with a wide range of properties and potential uses.
Table 1: Properties of Polymers Incorporating Triazole Derivatives
| Property | Value/Observation | Reference(s) |
| Thermal Stability | PVT copolymers can exhibit stability at temperatures above 200°C. | |
| Solubility | The presence of a phenyl group can reduce water solubility while enhancing interactions in coordination polymers. | |
| Conductivity | Nanocomposites of PVT with carbon nanotubes have shown electrical conductivity around 10⁻² S/cm. | nih.gov |
| Synthetic Method | "Click chemistry" can be used to produce poly(amide-triazole)s with high regioselectivity. | raco.cat |
Optoelectronic Device Components
The electron-deficient nature of the 1,2,4-triazole ring makes its derivatives, including those of this compound, highly suitable for applications in optoelectronic devices. researchgate.netmdpi.com These compounds are frequently investigated for their roles in organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). researchgate.net
In OLEDs and PLEDs, balancing the injection and transport of electrons and holes is crucial for achieving high efficiency. researchgate.net Many organic materials used in these devices exhibit better hole-transporting capabilities than electron-transporting ones. researchgate.net This imbalance can be rectified by using materials with excellent electron-transport and hole-blocking properties. researchgate.net
Derivatives of 1,2,4-triazole are well-known for these characteristics. researchgate.net The presence of three nitrogen atoms in the triazole ring leads to a significant electron deficiency, making it an effective electron acceptor. mdpi.com This property facilitates the transport of electrons from the cathode to the emissive layer of the device.
A notable example is 3-(4-biphenylyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ), which is widely used as an electron-transport and hole-blocking material in OLEDs. researchgate.net The introduction of such a layer can significantly improve the performance of the device by preventing holes from reaching the cathode and by promoting the recombination of electrons and holes within the emissive layer, thereby enhancing the electroluminescence efficiency. researchgate.netresearchgate.net
Research has shown that devices incorporating 1,2,4-triazole derivatives as electron-transporting layers exhibit improved brightness and efficiency compared to devices without them. researchgate.net For instance, the use of a triazole-based material as a host in phosphorescent OLEDs has led to devices with high external quantum efficiencies. researchgate.net
Table 2: Performance of OLEDs with 1,2,4-Triazole Derivatives
| Device/Material | Function | Key Finding | Reference(s) |
| TAZ | Electron-Transport/Hole-Blocking | Enhances device performance by facilitating electron injection and transport. | researchgate.net |
| Triazole-based hosts | Host for phosphorescent emitters | Achieved high external quantum efficiencies in blue, green, yellow, and red OLEDs. | researchgate.net |
| BTBP | Bipolar Host Material | Used in efficient blue phosphorescent OLEDs. | acs.org |
| DAPTAD | Electron Transport Layer | Improved luminous efficiency in OLEDs by 15%. |
Organic Photovoltaic Cells and Energy Conversion Systems
The application of this compound derivatives extends to organic photovoltaic (OPV) cells, where they can be used as components in the active layer. sioc-journal.cn In OPV devices, materials are needed that can efficiently absorb sunlight and separate the resulting excitons into free charge carriers. sioc-journal.cn
Donor-acceptor (D-A) conjugated polymers are a common strategy for creating low-bandgap materials that can absorb a broader range of the solar spectrum. sioc-journal.cn In these polymers, electron-donating units are alternated with electron-accepting units. The electron-deficient 1,2,4-triazole moiety makes it a suitable electron-withdrawing unit in such D-A copolymers. sioc-journal.cn
For example, conjugated polymers incorporating a 1,2,4-triazole derivative as the acceptor and thiophene (B33073) or benzo[1,2-b:4,5-b']dithiophene as the donor have been synthesized and studied for their photovoltaic properties. sioc-journal.cn These polymers demonstrated good thermal stability and solubility in common organic solvents, which is advantageous for device fabrication. sioc-journal.cn
The energy levels of these polymers, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for their performance in solar cells. Polymers with HOMO levels around -5.2 eV and LUMO levels higher than -3.8 eV are considered promising candidates for efficient charge transfer with commonly used acceptor materials like fullerenes. sioc-journal.cn
Data Storage and Memory Applications of Triazole Derivatives
Derivatives of triazoles are also being explored for their potential in data storage and memory applications. researchgate.net The ability of certain molecules to switch between two stable states in response to an external stimulus, such as light, makes them suitable for use as molecular switches in memory devices. acs.org
Photochromic compounds, which undergo reversible isomerization when irradiated with light of specific wavelengths, are of particular interest for optical data storage. acs.org While much of the research in this area has focused on other classes of photochromic molecules like diarylethenes and spiropyrans, the fundamental principles can be applied to triazole-based systems. acs.org
The N1-N2 bridge of the 1,2,4-triazole ring can facilitate effective superexchange between paramagnetic metal centers in polynuclear complexes. This property is relevant for the development of molecule-based magnetic materials that could be used for data storage. The ligand field created by the nitrogen atoms of the triazole ring can also induce spin transition in certain metal complexes, a phenomenon that has potential applications in molecular data storage.
Development of Membranes and Ionic Liquids Derived from this compound
The chemical stability and tunable properties of the 1,2,4-triazole ring have led to its use in the development of specialized membranes and ionic liquids. nih.govresearchgate.net
Proton-conducting membranes are a critical component of fuel cells. Polymeric membranes based on 1-vinyl-1,2,4-triazole have shown promise for this application. nih.gov These membranes can exhibit high proton conductivity, especially at elevated temperatures and under anhydrous conditions, which is desirable for improving the efficiency of fuel cells. nih.gov The copolymerization of vinyl-1,2,4-triazole with acidic monomers is a common strategy to create membranes where the triazole units act as proton solvents and the acidic groups serve as proton donors. nih.gov
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have a wide range of applications due to their unique properties like low vapor pressure, high thermal stability, and ionic conductivity. researchgate.netscipedia.com 1,2,4-Triazolium-based ILs have been synthesized and investigated. researchgate.net By varying the substituents on the triazole ring, such as introducing a phenyl group, the properties of the resulting ILs can be tuned. For instance, the synthesis of aryl- and alkyl-substituted 1,2,4-triazolium salts has been reported, leading to ILs with melting points well below 100 °C. researchgate.net These ILs have potential applications as electrolytes, catalysts, and solvents in various chemical processes. scipedia.comias.ac.in
Sensing and Analytical Reagent Applications of this compound
Derivatives of this compound are also utilized in the field of chemical sensing and as analytical reagents. nih.govderpharmachemica.com The triazole moiety can act as a binding site for specific ions or molecules, and this interaction can be designed to produce a detectable signal, such as a change in color or fluorescence. google.com
Polymeric chemosensors incorporating triazole units have been developed for the detection of anions like fluoride. ias.ac.in These polymeric sensors can offer higher sensitivity compared to their monomeric counterparts. ias.ac.in The triazole ring can act as a hydrogen bond donor, interacting with the target anion and leading to a change in the sensor's optical properties. ias.ac.in
In addition to their role in sensors, triazole derivatives are used as analytical reagents in various chemical analyses. For example, they can be used in the gravimetric estimation of metal ions like silver, copper, and lead. derpharmachemica.com The ability of the triazole ring to coordinate with metal ions makes it a useful ligand in these applications.
Advanced Investigations into Biological Activity Mechanisms of N Phenyl 1,2,4 Triazol 1 Amine Derivatives in Vitro & Mechanistic Focus
Molecular Target Identification and Binding Studies
The biological effects of N-phenyl-1,2,4-triazol-1-amine derivatives are rooted in their ability to bind with high affinity to specific biological macromolecules, primarily enzymes. This targeted binding is the initial step in a cascade of events leading to a therapeutic effect. The 1,2,4-triazole (B32235) ring is recognized as a crucial pharmacophore, capable of interacting effectively with various biological receptors. nih.gov
Interaction with Specific Protein Active Sites
Research has identified several key protein targets for 1,2,4-triazole derivatives, including enzymes critical for microbial survival and host metabolic regulation.
CYP51 (Lanosterol 14α-demethylase): A primary target for antifungal triazole derivatives is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov Molecular docking studies have shown that 1,2,4-triazole derivatives can bind strongly within the active site of CYP51. nih.gov The mechanism involves the nitrogen atom of the triazole ring coordinating with the heme-iron cofactor in the enzyme's active site, thereby inhibiting its function. nih.govnih.gov This disrupts the fungal cell membrane, leading to cell death. nih.gov The inactivity of some isomers, such as 1H-1,2,3-triazole derivatives, is attributed to their inability to properly coordinate with the iron atom of CYP51. nih.gov
Glycogen (B147801) Phosphorylase (GP): Glycogen phosphorylase, a key enzyme in glycogen metabolism, has been identified as a target for managing type 2 diabetes. nih.govbeilstein-journals.org Certain C-glucopyranosyl-1,2,4-triazole derivatives have demonstrated potent, competitive inhibition of this enzyme. nih.gov For instance, 3-(β-D-glucopyranosyl)-5-(2-naphthyl)-1,2,4-triazole was found to be a particularly effective inhibitor against rabbit muscle glycogen phosphorylase b. nih.gov The hydrogen-bond donor capability of the 1,2,4-triazole heterocycle is believed to contribute to stronger inhibitor binding. nih.gov
Reverse Transcriptase (RT): The 1,2,4-triazole scaffold is present in compounds designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.gov These compounds bind to a hydrophobic pocket in the RT enzyme, inducing conformational changes that inhibit its polymerase activity. nih.gov
Analysis of Binding Forces
The stability of the complex formed between a 1,2,4-triazole derivative and its protein target is determined by a combination of non-covalent interactions. The intrinsic properties of the triazole ring, such as its dipole character and rigidity, facilitate these interactions. nih.gov
Hydrogen Bonding: This is a critical force, particularly for antifungal and GP inhibitory activities. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while attached functional groups can act as donors. nih.gov In the active site of GP, the H-bond donor capacity of the triazole ring is considered a key factor for strong inhibition. nih.gov
π-Stacking: Aromatic rings, such as the phenyl group and the triazole ring itself, can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the enzyme's active site. mdpi.com This has been observed in the binding of some derivatives to GABA-A receptors. mdpi.com
Cellular Pathway Modulation
Beyond direct enzyme inhibition, this compound derivatives can modulate critical cellular pathways, particularly those involved in cell proliferation and survival. These effects are especially relevant to their potential as anticancer agents.
Cell Growth Regulation and Cycle Arrest: Certain diaryl-1,2,4-triazole hybrids have been shown to arrest the cell cycle in the G2 phase in A549 lung cancer cells in a dose-dependent manner. nih.gov
Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for anticancer activity. Studies have shown that some 1,2,4-triazole derivatives can significantly induce apoptosis in cancer cells. nih.gov For example, diarylurea derivatives that incorporate a triazole moiety were found to be potent inducers of apoptosis in HT-29 colon cancer cells. nih.gov Furthermore, specific 1,2,4-triazole compounds have been developed with the express purpose of acting as apoptotic inducers by targeting the p53 tumor suppressor pathway. researchgate.net
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
SAR studies are crucial for understanding how the chemical structure of these derivatives influences their biological activity and for optimizing lead compounds. These studies have revealed that the nature and position of substituents on the phenyl and triazole rings play a pivotal role in determining the potency and selectivity of the compounds. frontiersin.org
Antimicrobial Activity: For antibacterial action, the presence of strongly electron-withdrawing groups (e.g., -F, -NO₂, -CF₃) on the N-phenyl ring generally enhances activity. nih.gov Dihalobenzyl substitutions have been found to be more effective for both antibacterial and antifungal properties compared to monohalobenzyl groups. nih.gov In a series of theophylline-1,2,4-triazole hybrids, both electron-donating and electron-withdrawing groups on the N-phenylacetamide ring increased protease inhibition compared to an unsubstituted ring. frontiersin.org
Antifungal Activity: In a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, the substitution of the phenyl ring with halogens had a significant impact on anti-Candida albicans activity. nih.gov The 2,4-difluorinated derivative was found to be 57 times more active than the reference drug fluconazole. nih.gov
Anticancer Activity: The introduction of electron-withdrawing groups at the para-position of the N-1 phenyl ring has been shown to improve the antiproliferative activity of certain triazole derivatives against various cancer cell lines. nih.gov
| Biological Activity | Structural Moiety | Favorable Substituents/Features | Reference |
|---|---|---|---|
| Antiproliferative | N-1 Phenyl Ring | Electron-withdrawing groups (e.g., -NO₂) at the para-position | nih.gov |
| Antibacterial | Benzene Ring | Strongly electron-withdrawing groups (e.g., 2,4-di-F, 3-NO₂, 2-CF₃) | nih.gov |
| Antibacterial/Antifungal | Benzyl Groups | Dihalo substitutions (more effective than monohalo) | nih.gov |
| Protease Inhibition | N-phenylacetamide Ring | Both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -Cl) groups | frontiersin.org |
| Antifungal (Anti-Candida) | Phenyl Ring | Halogen substitutions (e.g., 2,4-difluoro) | nih.gov |
In Vitro Antimicrobial Activity Mechanisms
Derivatives of 1,2,4-triazole are well-established for their broad-spectrum antimicrobial properties, encompassing both antibacterial and antifungal activities. chemmethod.comnih.govnih.gov The in vitro mechanisms underlying these activities primarily involve the disruption of essential microbial cellular processes through targeted enzyme inhibition.
Microbial Target Pathways and Enzyme Inhibition
Antifungal Mechanism: The most extensively studied antimicrobial mechanism is the antifungal action of triazoles. This action is primarily due to the inhibition of the fungal CYP51 enzyme. nih.govnih.gov By blocking CYP51, these compounds inhibit the biosynthesis of ergosterol. nih.gov The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication. nih.gov This targeted action on a fungal-specific pathway contributes to the selective toxicity of these compounds.
Antibacterial Mechanism: The antibacterial mechanisms of 1,2,4-triazole derivatives can be more varied. Some derivatives function as standalone agents, while others are hybridized with known antibiotics to enhance their efficacy. For instance, hybrid molecules combining 1,2,4-triazole with fluoroquinolones have been developed. Docking studies of these hybrids suggest they target the Mycobacterium gyrase enzyme, with the triazole moiety forming additional hydrogen bond interactions within the active site, which may account for their enhanced activity. mdpi.com
Membrane Integrity and Cellular Processes Disruption
Derivatives of the 1,2,4-triazole scaffold have been identified as potent agents capable of disrupting membrane integrity, primarily in fungal pathogens. The principal mechanism of this action is the inhibition of ergosterol biosynthesis. nih.gov Ergosterol is a vital sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.
Triazole derivatives act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthetic pathway. nih.gov By binding to the heme iron atom in the active site of CYP51, these compounds prevent the demethylation of lanosterol, a precursor to ergosterol. This blockade leads to a depletion of ergosterol in the fungal membrane and a simultaneous accumulation of toxic sterol intermediates. The resulting altered membrane composition leads to increased permeability, leakage of essential cellular contents, and malfunction of membrane-associated proteins, ultimately causing abnormal membrane function, cell wall damage, and inhibition of fungal growth. nih.gov
Antiviral Activity Mechanisms (e.g., Inhibition of Viral Enzymes like HIV-1 Reverse Transcriptase)
A significant area of investigation for this compound derivatives has been their potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). A specific class, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine, has been identified as a new class of highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.netacs.org
Reverse transcriptase (RT) is a critical viral enzyme that converts the single-stranded viral RNA genome into double-stranded DNA, a necessary step for the integration of the viral genome into the host cell's DNA. nih.gov NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the RT enzyme, distinct from the active site where nucleoside analogs bind. acs.org This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase activity, thereby blocking viral replication. nih.govresearchgate.net
Cryo-electron microscopy (Cryo-EM) structural analysis has confirmed that these this compound derivatives bind within the canonical NNRTI pocket of wild-type HIV-1 RT. acs.org Research has identified specific molecules, such as compound 12126065, that exhibit exceptional antiviral activity against wild-type HIV-1 with sub-nanomolar potency and low in vitro cytotoxicity. nih.govacs.org Furthermore, certain analogues have shown promising activity against clinically relevant drug-resistant mutant strains of HIV-1, such as the K103N/Y181C double mutant, highlighting their potential for further development in antiretroviral therapy. acs.orgnih.gov
| Compound | Target | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 12126065 | Wild-Type HIV-1 | TZM-bl | 0.24 | 4.8 | nih.govacs.org |
| Analogues | Wild-Type HIV-1 | TZM-bl | ~0.7–5 | N/A | acs.org |
Antioxidant Activity Mechanisms
Derivatives of 1,2,4-triazole are recognized for their antioxidant properties, which are crucial for combating oxidative stress—a condition linked to numerous diseases including cancer and neurodegenerative disorders. researchgate.netnih.gov These compounds employ several mechanisms to neutralize harmful free radicals and other reactive oxygen species (ROS).
One primary mechanism is free radical scavenging. Studies have shown that 1,2,4-triazole derivatives can effectively scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). minia.edu.egmdpi.com They also demonstrate a potent ability to scavenge highly reactive hydroxyl radicals. mdpi.com
Another mechanism involves the inhibition of lipid peroxidation. By preventing the chain reaction of lipid degradation initiated by free radicals, these compounds protect cell membranes from damage. mdpi.com Additionally, some derivatives exhibit inhibitory activity against enzymes that generate ROS, such as soybean lipoxygenase (LOX). mdpi.com The antioxidant capacity is often influenced by the specific substituents on the triazole ring; for instance, the presence of a free amino group or a phenyl substituent at the N4 position of the 1,2,4-triazole nucleus has been shown to increase antioxidant activity in certain series of compounds.
| Compound/Derivative Class | Assay | Activity | Reference |
|---|---|---|---|
| Compound 9e (t-Butyl nitrone with 2,4-difluorophenyl) | Lipid Peroxidation Inhibition (LPi) | 100% Inhibition | mdpi.com |
| Compound 9f (t-Butyl nitrone with 4-fluoro-3-methylphenyl) | Hydroxyl Radical Scavenging | 99.9% Scavenging | mdpi.com |
| Compound 9f (t-Butyl nitrone with 4-fluoro-3-methylphenyl) | Soybean Lipoxygenase (LOX) Inhibition | IC₅₀ = 27 µM | mdpi.com |
| Compound 9e (with substituted phenyl) | DPPH Radical Scavenging | 39.3% at 10 µM | minia.edu.eg |
| 4-Amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | TBA-AP level reduction | 42.50% reduction |
Anti-inflammatory Activity Mechanisms
The anti-inflammatory effects of 1,2,4-triazole derivatives are well-documented and are attributed to their ability to modulate key pathways in the inflammatory response. mdpi.comzsmu.edu.ua A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. mdpi.com These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. biomedpharmajournal.org Many triazole derivatives show preferential inhibition of the COX-2 isoform, which is inducible during inflammation, suggesting a potential for reduced gastrointestinal side effects compared to non-selective inhibitors. mdpi.com
| Compound/Derivative Class | Mechanism | Activity | Reference |
|---|---|---|---|
| Derivative 14 (unspecified) | COX-1 Inhibition | IC₅₀ = 13.5 µM | mdpi.com |
| Derivative 14 (unspecified) | COX-2 Inhibition | IC₅₀ = 0.04 µM | mdpi.com |
| 1,4-disubstituted 1H-1,2,3-triazole (Compound 5) | Cytokine Modulation (vs. control) | ↓ IL-6 by 5.16 times | biomedpharmajournal.org |
| 1,4-disubstituted 1H-1,2,3-triazole (Compound 5) | Cytokine Modulation (vs. control) | ↓ TNF-α by 3.48 times | biomedpharmajournal.org |
| 1,4-disubstituted 1H-1,2,3-triazole (Compound 5) | Cytokine Modulation (vs. control) | ↑ IL-4 by 3.25 times | biomedpharmajournal.org |
Antiproliferative Activity Mechanisms (in vitro studies on non-clinical cancer cell lines)
N-phenyl-1,2,4-triazole derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines in vitro. nih.govisres.orgekb.eg The mechanisms underlying this cytotoxicity are diverse and target critical cellular processes required for cancer cell growth and proliferation.
One notable mechanism is the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. By interfering with tubulin dynamics, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death). nih.gov
Studies on various cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HCT-116), leukemia (K562), and liver (HepG2), have confirmed the cytotoxic effects of these compounds. ekb.egchemmethod.comddtjournal.comrsc.org For example, certain novel indolyl 1,2,4-triazole derivatives have shown potent cytotoxic activity against breast cancer cell lines, inducing apoptosis and causing cell cycle arrest in the S or G0/G1 phases. rsc.org The specific antiproliferative profile and potency often depend on the structural modifications of the parent N-phenyl-1,2,4-triazole scaffold.
| Compound/Derivative Class | Cancer Cell Line | Activity Measurement | Activity Value | Reference |
|---|---|---|---|---|
| Indole-N-phenyl-triazole (Compound Vf) | MCF-7 (Breast) | IC₅₀ | 2.91 µM | rsc.org |
| Indole-N-phenyl-triazole (Compound Vf) | MDA-MB-231 (Breast) | IC₅₀ | 1.914 µM | rsc.org |
| Indole-N-phenyl-triazole (Compound Vg) | MCF-7 (Breast) | IC₅₀ | 0.891 µM | rsc.org |
| Indole-N-phenyl-triazole (Compound 6h) | NCI 60 Cell Line Panel | Effective Anticancer Activity | nih.gov | |
| 1,2,4-triazole N-glycoside (Compound 3a) | MCF-7 (Breast) | Exhibited Anticancer Activity | ekb.eg | |
| 1,2,4-triazole N-glycoside (Compound 3a) | HCT-116 (Colon) | Exhibited Anticancer Activity | ekb.eg | |
| 1,3,4-oxadiazole/1,2,4-triazole (Compound 5f) | K562 (Leukemia) | Inhibition Ratio | 85% | ddtjournal.com |
| Schiff base [II] | MCF-7 (Breast) | IC₅₀ | 206.1 µg/ml | chemmethod.com |
Q & A
Q. Performance Data :
| Metal | Inhibitor Conc. (ppm) | Efficiency (%) |
|---|---|---|
| Copper | 50 | 92 |
| Mild Steel | 100 | 85 |
Optimization : Introducing electron-withdrawing groups (e.g., -NO) improves adsorption strength .
Advanced: What are the challenges in modeling structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer:
SAR modeling requires:
- Tautomer-aware docking : AutoDock Vina or Schrödinger Suite must account for tautomeric states to avoid false positives .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., triazole ring rigidity vs. flexibility) .
Case Study : A 2022 study linked bioactivity to amino group orientation, showing tautomer I’s planar geometry enhanced kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
